1-(Cyclopropylmethyl)-L-proline 1-(Cyclopropylmethyl)-L-proline
Brand Name: Vulcanchem
CAS No.: 342793-01-5
VCID: VC0152440
InChI: InChI=1S/C9H15NO2/c11-9(12)8-2-1-5-10(8)6-7-3-4-7/h7-8H,1-6H2,(H,11,12)/t8-/m0/s1
SMILES: C1CC(N(C1)CC2CC2)C(=O)O
Molecular Formula: C9H15NO2
Molecular Weight: 169.224

1-(Cyclopropylmethyl)-L-proline

CAS No.: 342793-01-5

Cat. No.: VC0152440

Molecular Formula: C9H15NO2

Molecular Weight: 169.224

* For research use only. Not for human or veterinary use.

1-(Cyclopropylmethyl)-L-proline - 342793-01-5

Specification

CAS No. 342793-01-5
Molecular Formula C9H15NO2
Molecular Weight 169.224
IUPAC Name (2S)-1-(cyclopropylmethyl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C9H15NO2/c11-9(12)8-2-1-5-10(8)6-7-3-4-7/h7-8H,1-6H2,(H,11,12)/t8-/m0/s1
Standard InChI Key JZKXCORAHHXBTE-QMMMGPOBSA-N
SMILES C1CC(N(C1)CC2CC2)C(=O)O

Introduction

Chemical Structure and Physical Properties

1-(Cyclopropylmethyl)-L-proline is formally known by its IUPAC name (2S)-1-(cyclopropylmethyl)pyrrolidine-2-carboxylic acid . The compound maintains the S-configuration at the α-carbon of proline, preserving the stereochemistry that is critical for many biological interactions.

Key Identifiers and Properties

PropertyValueSource
CAS Number342793-01-5
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
IUPAC Name(2S)-1-(cyclopropylmethyl)pyrrolidine-2-carboxylic acid
InChIInChI=1S/C9H15NO2/c11-9(12)8-2-1-5-10(8)6-7-3-4-7/h7-8H,1-6H2,(H,11,12)/t8-/m0/s1
InChI KeyJZKXCORAHHXBTE-QMMMGPOBSA-N
Purity (typical)95%
LogP-0.61
Polar Surface Area45 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Structural Comparison

The structural uniqueness of 1-(Cyclopropylmethyl)-L-proline can be better understood when compared to related compounds:

CompoundKey Structural FeaturesMolecular WeightDistinctive Properties
L-ProlineSecondary amine pyrrolidine ring with carboxylic acid115.13 g/molStandard amino acid, secondary amine
1-(Cyclopropylmethyl)-L-prolineTertiary amine with cyclopropylmethyl group169.22 g/molModified tertiary amine structure
1-(Cyclopropylcarbonyl)-L-prolineAmide derivative with cyclopropyl group183.20 g/molAmide functionality replaces alkylation

Chemical Synthesis and Derivatization

Relevant Research on N-Alkylation of Proline

Studies on direct N-ethylation of proline have demonstrated that high conversion and selectivity can be achieved under specific reaction conditions. For example, research has shown >99% conversion and selectivity for N-ethylated proline with excellent retention of stereochemical purity (93-94% ee) . These methodologies could potentially be adapted for cyclopropylmethyl substitution.

EntryAmino AcidReaction Time (h)Temperature (°C)Conversion (%)Selectivity (%)ee (%)
1L-Proline1890>99>9993
2L-Proline1890>99>9994

Table data from research on N-ethylation of unprotected amino acids

Spectroscopic and Analytical Characterization

Available spectroscopic data for 1-(Cyclopropylmethyl)-L-proline includes:

Molecular Identifiers

The compound can be uniquely identified by its InChI string and key:

  • InChI: InChI=1S/C9H15NO2/c11-9(12)8-2-1-5-10(8)6-7-3-4-7/h7-8H,1-6H2,(H,11,12)/t8-/m0/s1

  • InChI Key: JZKXCORAHHXBTE-QMMMGPOBSA-N

These identifiers encode the complete structural information, including stereochemistry, and serve as universal chemical identifiers across databases.

Predicted Properties

Based on its structural features, 1-(Cyclopropylmethyl)-L-proline is predicted to have the following properties:

  • LogP: -0.61, indicating moderate hydrophilicity

  • Polar Surface Area: 45 Ų, suggesting potential for membrane permeability

  • Hydrogen Bond Donors: 1 (carboxylic acid hydroxyl)

  • Hydrogen Bond Acceptors: 3 (nitrogen and two oxygen atoms)

These properties suggest potential for favorable drug-like characteristics, although actual pharmacokinetic behavior would require experimental verification.

Structural Analogues and Related Compounds

Comparison with 1-(Cyclopropylcarbonyl)-L-proline

A structurally related compound, 1-(Cyclopropylcarbonyl)-L-proline (CAS: 148706-15-4), differs by having an amide linkage rather than an alkyl connection to the cyclopropyl group . This results in:

  • Different electronic distribution around the nitrogen

  • Reduced conformational flexibility

  • Potential hydrogen bond acceptor capability at the carbonyl

  • Altered metabolic stability profile

Property1-(Cyclopropylmethyl)-L-proline1-(Cyclopropylcarbonyl)-L-proline
Molecular FormulaC9H15NO2C9H13NO3
Molecular Weight169.22 g/mol183.20 g/mol
Key Functional GroupAlkylated amineAmide
CAS Number342793-01-5148706-15-4

Other Relevant Proline Derivatives

Several other proline derivatives have been studied for various applications:

  • L-Proline methyl ester: Used as a building block in peptide synthesis and as a catalyst in organic reactions .

  • (2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate: A more complex proline derivative with multiple protecting groups used in specialized synthesis applications .

  • Q-Proline macrocycles: Research has explored the incorporation of Q-Pro residues into peptoid macrocycles, which can develop scaffolds that display functional groups above and around the periphery of the macrocyclic core .

Research and Development Status

The current research status of 1-(Cyclopropylmethyl)-L-proline appears to be primarily at the level of chemical characterization and potential application development, rather than extensive biological or pharmaceutical studies.

Knowledge Gaps and Research Opportunities

Several important research directions could advance our understanding of this compound:

  • Conformational Analysis: Detailed studies of how the cyclopropylmethyl group affects the conformational preferences of the proline ring system.

  • Biological Activity Screening: Evaluation of potential biological activities, particularly in comparison to native L-proline.

  • Peptide Incorporation Studies: Investigation of how incorporation into peptide sequences affects structure and function.

  • Structure-Activity Relationship Studies: Synthesis and testing of a series of related compounds with varying substituents to establish structure-activity relationships.

  • Metabolic Stability Assessment: Studies to determine whether the cyclopropylmethyl modification enhances metabolic stability compared to unmodified proline.

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